2-(3-Chloro-2-hydroxypropoxy)benzonitrile
Description
2-(3-Chloro-2-hydroxypropoxy)benzonitrile is a benzonitrile derivative characterized by a 3-chloro-2-hydroxypropoxy substituent at the 2-position of the aromatic ring. The compound’s structure combines a nitrile group (-C≡N) with a chlorinated hydroxypropoxy side chain, which confers unique physicochemical properties. The hydroxy and chloro groups on the propoxy chain may influence solubility, reactivity, and biological interactions, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-(3-chloro-2-hydroxypropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-5-9(13)7-14-10-4-2-1-3-8(10)6-12/h1-4,9,13H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFFOLPYTIIKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603957 | |
| Record name | 2-(3-Chloro-2-hydroxypropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42864-99-3 | |
| Record name | 2-(3-Chloro-2-hydroxypropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-hydroxypropoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes nucleophilic attack by the nitrile group to form the final product.
Industrial Production Methods
Industrial production of 2-(3-Chloro-2-hydroxypropoxy)benzonitrile can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-hydroxypropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(3-chloro-2-oxopropoxy)benzonitrile or 2-(3-chloro-2-carboxypropoxy)benzonitrile.
Reduction: Formation of 2-(3-chloro-2-hydroxypropoxy)benzylamine.
Substitution: Formation of 2-(3-substituted-2-hydroxypropoxy)benzonitrile derivatives.
Scientific Research Applications
2-(3-Chloro-2-hydroxypropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-hydroxypropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Propyl vs. Cyclopropyl Substituents (Mpro Inhibitors)
Compounds 5 and 26 from share a benzonitrile core but differ in substituents on the phenyl group of their bipyridine moiety. Compound 5 contains a propyl group, while compound 26 replaces it with a cyclopropyl group. This minor structural change significantly impacts inhibitory activity against SARS-CoV-2 Mpro, with compound 26 showing enhanced binding affinity due to the cyclopropyl group’s rigidity and improved hydrophobic interactions .
Hydroxy vs. Amino Substituents (Beta-Blocker Intermediates)
In , 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a) features a hydroxy group on the propoxy chain and an amide functional group. In contrast, 2-[(1R)-3-amino-1-phenyl-propoxy]-4-chloro-benzonitrile (A54, ) replaces the hydroxy group with an amino (-NH2) group.
Functional Group Variations
Nitro and Methoxy Substituents (Electron Effects)
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile () introduces a nitro (-NO2) and methoxy (-OCH3) group.
Aromatic Ring Substitution Patterns
Halogen Positioning (Cytotoxicity and Simplicity)
Simpler analogs like 5-Chloro-2-hydroxybenzonitrile () lack the propoxy chain but retain chloro and hydroxy groups. These compounds exhibit moderate bioactivity, suggesting that the extended propoxy chain in the target compound may enhance target specificity or solubility .
Triazole and Fluorinated Derivatives (Anticancer Activity)
Letrozole analogs (), such as 1c and 1h , incorporate 1,2,4-triazole rings and demonstrate cytotoxic activity against breast cancer cell lines (IC50: 14.3–27.1 µg/mL). The target compound’s lack of triazole groups may limit similar activity but highlights the importance of heterocyclic additions for anticancer effects .
Stereochemical and Structural Complexity
NPS 2143 () is a benzonitrile derivative with an (R)-configured hydroxypropoxy chain and a bulky naphthyl-alkylamino group. Its stereochemistry and extended structure enable selective antagonism of calcium-sensing receptors, illustrating how stereochemical and structural complexity can dictate pharmacological specificity .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Cytotoxic Activity of Benzonitrile Derivatives ()
| Compound | Structure | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) MDA-MB-231 |
|---|---|---|---|
| 1c | Triazole, 3-chlorophenyl | 27.1 ± 1.2 | 14.5 ± 2.1 |
| 1h | Triazole, 4-methoxyphenyl | 14.3 ± 1.1 | - |
Biological Activity
2-(3-Chloro-2-hydroxypropoxy)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₄H₁₄ClN₁O₂
- Molecular Weight : 265.72 g/mol
The presence of a chloro group and a hydroxyl group in its structure suggests potential interactions with biological targets, particularly in the context of pharmacological applications.
Research indicates that 2-(3-Chloro-2-hydroxypropoxy)benzonitrile may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
In Vitro Studies
In vitro studies have highlighted the compound's effectiveness against various cell lines. For instance, it has been evaluated for its cytotoxic effects on cancer cells, demonstrating significant inhibition of cell growth at certain concentrations.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Significant inhibition observed |
| HeLa (Cervical) | 12.6 | Higher sensitivity noted |
| A549 (Lung) | 18.3 | Moderate inhibition |
Case Studies
- Study on Anti-inflammatory Properties : A study conducted on RAW264.7 macrophage cells indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when treated with lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory responses.
- Anticancer Activity : Another study focused on its anticancer properties revealed that treatment with 2-(3-Chloro-2-hydroxypropoxy)benzonitrile led to apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it has moderate bioavailability and a half-life suitable for therapeutic use, although further studies are needed to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
